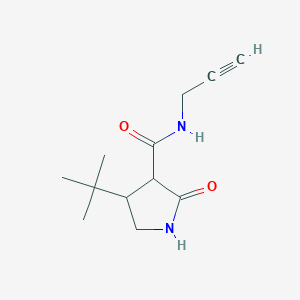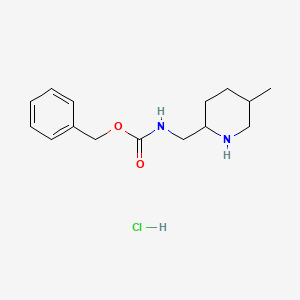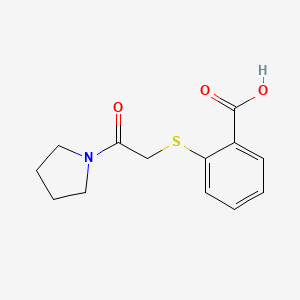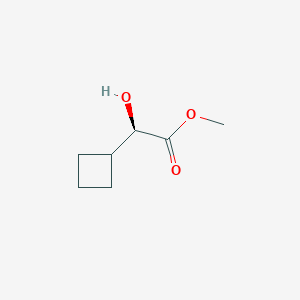
3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 . It is a derivative of benzofuran, which is a class of compounds that are ubiquitous in nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not widely reported. It is known to be a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Research into the synthesis and characterization of compounds structurally related to 3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde showcases the potential of these molecules in various scientific applications. For instance, the work by Yempala and Cassels (2017) explores the synthesis and spectral assignments of isomeric dibenzofuran carboxaldehydes, highlighting their utility in the creation of novel β-phenylethylamines and NBOMe derivatives for biological evaluation (Yempala & Cassels, 2017). Similarly, the development of novel push-pull benzothiazole derivatives with reverse polarity by Hrobárik et al. (2004) emphasizes the potential of these compounds in non-linear optic applications (Hrobárik, Sigmundová, & Zahradník, 2004).
Organic Synthesis and Catalysis
The role of related aldehydes in organic synthesis and catalysis is evident in the work by Chang, Jeganmohan, and Cheng (2007), where they demonstrate the cyclization of o-iodobenzoates with aldehydes catalyzed by cobalt bidentate phosphine complexes, offering a new approach to chiral phthalides (Chang, Jeganmohan, & Cheng, 2007). Additionally, Bacchi et al. (2004) report the palladium-catalyzed oxidative carbonylation of 2-alkynylbenzyl alcohols, aldehydes, and ketones as a direct synthesis method for dihydroisobenzofurans and benzo[c]pyrans, showcasing the versatility of aldehyde derivatives in facilitating ring closure and functional group transformations (Bacchi et al., 2004).
Novel Photophysical Properties
The exploration of novel photophysical properties is highlighted in the synthesis of push–pull fluorophores by Telore, Satam, and Sekar (2015). These compounds, derived from extended styryls with a structure involving a carbaldehyde intermediate, exhibit aggregation-induced emission and potential as fluorescence molecular rotors for viscosity sensing, underscoring the functional diversity of carbaldehyde derivatives (Telore, Satam, & Sekar, 2015).
Biologically Active Compounds
Lastly, the potential of these compounds in the synthesis of biologically active molecules is demonstrated by the isolation of new dihydrobenzofurans from the culture broth of Bondarzewia berkeleyi by Shao Hong (2007). This discovery adds to the understanding of natural product synthesis and the biological significance of dihydrobenzofuran derivatives (Shao Hong, 2007).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2H-1-benzofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJBTIIOAFIUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate](/img/structure/B2733181.png)


![4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2733187.png)

![(E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2733195.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)
![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide](/img/structure/B2733197.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2733200.png)
![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2733201.png)


